molecular formula C16H16N2O3 B2576029 2,6-Dimethyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one CAS No. 1024446-69-2

2,6-Dimethyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one

Cat. No. B2576029
CAS RN: 1024446-69-2
M. Wt: 284.315
InChI Key: HVPSDZKIXZBWLP-UHFFFAOYSA-N
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Description

“2,6-Dimethyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The compound also has nitrophenyl and methyl groups attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring. The nitrophenyl and methyl groups would be attached to specific positions on this ring system .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the nitro group is electron-withdrawing and could potentially undergo reduction reactions. The methyl groups, being electron-donating, could potentially undergo reactions such as oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the nitro group could increase its polarity and influence its solubility in different solvents .

Scientific Research Applications

1. Synthesis and Molecular Structure Analysis

  • Synthesis and Molecular Structure of Dihydropyridine Derivatives : The synthesis process and molecular structure of dihydropyridine derivatives, including 2,6-dimethyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one, have been a subject of study. These compounds are synthesized and analyzed using X-ray diffraction, 1H NMR, and IR spectroscopy. They show varied crystalline structures depending on the substituents and crystallization conditions, indicating their adaptability and potential use in different chemical contexts (Maru & Shah, 2013), (Devarajegowda et al., 2000).

2. Chemical Reactions and Derivative Synthesis

  • Derivative Formation and Reaction Pathways : The compound reacts with various reagents to form different derivatives. Studies have elucidated the structures of these derivatives using spectroscopic methods, showcasing the compound's reactivity and potential for creating a diverse range of chemical entities (Görlitzer et al., 2000).

3. Crystallography and Structural Characterization

  • Crystal Structure Elucidation : Detailed studies on the crystal and molecular structure of 2,6-dimethyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one derivatives highlight the complex nature of these compounds. The investigations provide insights into their crystalline forms and molecular arrangements, which are crucial for understanding their chemical behavior and potential applications (Gevariya et al., 2001), (Hong, 2000).

4. Asymmetric Synthesis and Optical Properties

  • Asymmetric Synthesis : The compound has been used in the asymmetric synthesis of specific derivatives, highlighting its role in producing chiral molecules. Such studies are significant in the field of stereochemistry and for the development of drugs and other chiral substances (Si-haia, 2011).

Future Directions

The study of indole-containing compounds is a rich field with many potential applications in medicinal chemistry and drug discovery. Future research could explore the synthesis, characterization, and biological activity of this and related compounds .

properties

IUPAC Name

2,6-dimethyl-1-(3-nitrophenyl)-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-6-15-14(16(19)7-10)8-11(2)17(15)12-4-3-5-13(9-12)18(20)21/h3-5,8-10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPSDZKIXZBWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC(=CC=C3)[N+](=O)[O-])C)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one

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